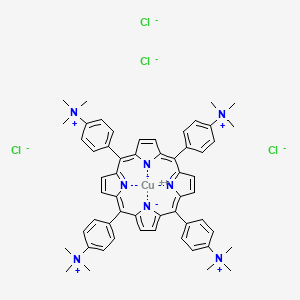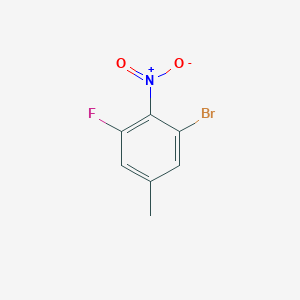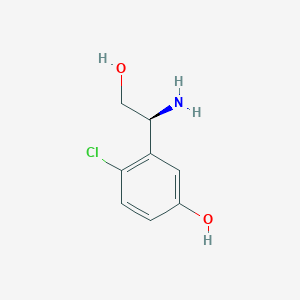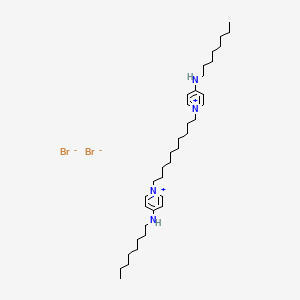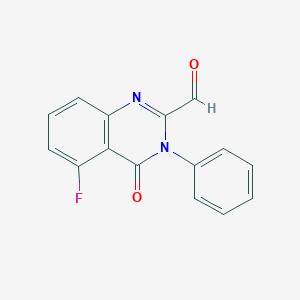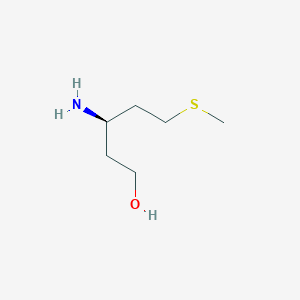
(R)-3-amino-5-(methylthio)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-amino-5-(methylthio)pentan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylthio group attached to a pentane backbone. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-amino-5-(methylthio)pentan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from a chiral precursor. For example, the compound can be synthesized via the reduction of a corresponding ketone or aldehyde using chiral catalysts or reagents. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of ®-3-amino-5-(methylthio)pentan-1-ol may involve large-scale asymmetric synthesis using chiral catalysts. The process may include steps such as:
- Preparation of the chiral precursor.
- Reduction of the precursor under controlled conditions.
- Purification of the product using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-amino-5-(methylthio)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the amino group yields primary or secondary amines.
- Substitution of the methylthio group yields various substituted derivatives.
Applications De Recherche Scientifique
®-3-amino-5-(methylthio)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-3-amino-5-(methylthio)pentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methylthio group may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
- (S)-3-amino-5-(methylthio)pentan-1-ol: The enantiomer of the compound with opposite spatial arrangement.
- 3-amino-5-(methylthio)pentan-1-ol: The racemic mixture containing both ®- and (S)-enantiomers.
- 3-amino-5-(methylthio)pentanoic acid: A similar compound with a carboxyl group instead of a hydroxyl group.
Uniqueness: ®-3-amino-5-(methylthio)pentan-1-ol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, interaction with biological targets, and overall pharmacological profile.
Propriétés
Formule moléculaire |
C6H15NOS |
|---|---|
Poids moléculaire |
149.26 g/mol |
Nom IUPAC |
(3R)-3-amino-5-methylsulfanylpentan-1-ol |
InChI |
InChI=1S/C6H15NOS/c1-9-5-3-6(7)2-4-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |
Clé InChI |
AFTVPMMRLJNNNT-ZCFIWIBFSA-N |
SMILES isomérique |
CSCC[C@@H](CCO)N |
SMILES canonique |
CSCCC(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
